molecular formula C11H19N3O2 B2423883 (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide CAS No. 2411330-24-8

(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide

Cat. No. B2423883
CAS RN: 2411330-24-8
M. Wt: 225.292
InChI Key: ILIOMGGOUTZIGA-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide, also known as DMXAA, is a synthetic compound with potential anti-cancer properties. It was initially identified as a lead compound in a screen for agents that could induce tumor necrosis factor-alpha (TNF-α) production in macrophages. DMXAA has been shown to have significant anti-tumor activity in preclinical models and has undergone phase I and II clinical trials in humans.

Mechanism of Action

(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide’s mechanism of action is not fully understood, but it is believed to involve the activation of the STING (stimulator of interferon genes) pathway in immune cells. This leads to the production of cytokines, including TNF-α, which can induce tumor necrosis and enhance the immune response to tumors.
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has been shown to have several biochemical and physiological effects in preclinical models. It can induce tumor necrosis, inhibit tumor angiogenesis, and enhance the immune response to tumors. (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has several advantages for lab experiments, including its ability to induce tumor necrosis and enhance the immune response to tumors. However, (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide research. One direction is to explore the potential use of (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide in combination therapy with other anti-cancer agents. Another direction is to investigate the role of (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide in the immune response to tumors and its potential use in immunotherapy. Additionally, there is a need for further studies to understand the mechanism of action of (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide and its potential toxicity in humans.
Conclusion
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide is a synthetic compound with potential anti-cancer properties. It has been extensively studied in preclinical models and has undergone phase I and II clinical trials in humans. (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide’s mechanism of action is believed to involve the activation of the STING pathway in immune cells. (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has several advantages for lab experiments, including its ability to induce tumor necrosis and enhance the immune response to tumors. However, (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has limitations, including its poor solubility in water and potential toxicity at high doses. Further research is needed to explore the potential use of (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide in combination therapy and immunotherapy, as well as its mechanism of action and potential toxicity in humans.

Synthesis Methods

(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide is synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenylacetic acid with methylamine, followed by cyclization with phosgene and reaction with 3-piperidone. The resulting intermediate is then reacted with 2-butenoyl chloride to produce (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has been extensively studied in preclinical models for its anti-tumor activity. It has been shown to induce tumor necrosis, inhibit tumor angiogenesis, and enhance the immune response to tumors. (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has also been studied for its potential use in combination therapy with other anti-cancer agents.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-14(2)7-3-4-11(16)13-9-5-6-10(15)12-8-9/h3-4,9H,5-8H2,1-2H3,(H,12,15)(H,13,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIOMGGOUTZIGA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCC(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCC(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.